![molecular formula C9H10N2O4 B2888774 2-[(2-硝基苯基)氨基]乙酸甲酯 CAS No. 389065-48-9](/img/structure/B2888774.png)

2-[(2-硝基苯基)氨基]乙酸甲酯

描述

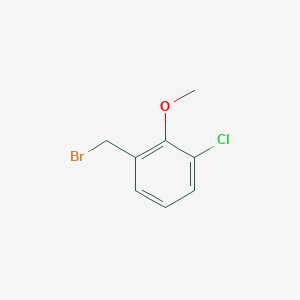

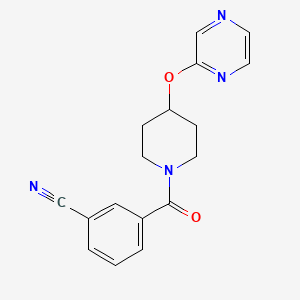

“Methyl 2-[(2-nitrophenyl)amino]acetate” is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.1867 .

Molecular Structure Analysis

The InChI code for “Methyl 2-[(2-nitrophenyl)amino]acetate” is1S/C9H9NO4/c1-14-9(11)6-7-4-2-3-5-8(7)10(12)13/h2-5H,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

“Methyl 2-[(2-nitrophenyl)amino]acetate” is a solid or liquid at room temperature . It has a molecular weight of 210.1867 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

催化和水解研究

- α-取代吡啶的催化:对与 2-[(2-硝基苯基)氨基]乙酸甲酯具有结构相似性的化合物(如对硝基苯酚乙酸酯)的水解研究表明,各种取代的氨基吡啶具有亲核催化作用。这一发现与一些早期的文献报道相矛盾,并阐明了此类反应中涉及的催化机制 (Deady 和 Finlayson,1983)。

动力学研究

- 对硝基苯酚乙酸酯与三嗪的反应:涉及对硝基苯酚乙酸酯和取代三嗪在各种溶剂中的动力学研究揭示了反应机理,为理解与 2-[(2-硝基苯基)氨基]乙酸甲酯结构相似的化合物的反应提供了基础 (Konakahara 等,1988)。

显色底物开发

- 酯酶活性检测:涉及对硝基苯酚乙酸酯的稳定显色底物开发为使用 2-[(2-硝基苯基)氨基]乙酸甲酯开发用于生化分析的类似底物提供了框架 (Levine、Lavis 和 Raines,2008)。

除草活性

- 合成和除草活性:对类似于 2-[(2-硝基苯基)氨基]乙酸甲酯的各种异构体的硝基苯基乙酸酯的合成及其对阔叶杂草的除草活性研究突出了潜在的农业应用 (Hayashi 和 Kouji,1990)。

相互作用研究

- 与组氨酸化合物的反应性:探索对硝基苯酚乙酸酯与组氨酸化合物之间相互作用的研究可以深入了解 2-[(2-硝基苯基)氨基]乙酸甲酯在生物系统中类似化合物的反应性 (Boschcov 等,1982)。

抗疟活性

- 合成和抗疟活性:对硝基苯基氨基化合物及其定量构效关系的合成研究为探索 2-[(2-硝基苯基)氨基]乙酸甲酯在抗疟应用中的潜力提供了基础 (Werbel 等,1986)。

传感器开发

- 用于氧阴离子的比色传感器:使用基于硝基苯基的化合物开发比色阴离子传感器,表明了在环境传感应用中使用 2-[(2-硝基苯基)氨基]乙酸甲酯的途径 (Suryanti、Wibowo 和 Handayani,2020)。

安全和危害

“Methyl 2-[(2-nitrophenyl)amino]acetate” is associated with several hazard statements including H302, H315, H319, H332, and H335 . These codes indicate that the compound is harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin irritation and serious eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

属性

IUPAC Name |

methyl 2-(2-nitroanilino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-15-9(12)6-10-7-4-2-3-5-8(7)11(13)14/h2-5,10H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQOTHBVHDCEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1=CC=CC=C1[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-[(2-nitrophenyl)amino]acetate | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-((6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride](/img/structure/B2888692.png)

![tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate](/img/structure/B2888693.png)

![5'-bromo-N-(cyanomethyl)-[2,2'-bithiophene]-5-carboxamide](/img/structure/B2888698.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-3-phenylpropanamide hydrochloride](/img/structure/B2888701.png)

![Methyl 2-(3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamido)benzoate](/img/structure/B2888702.png)

![2-[(Methoxycarbonyl)(methyl)amino]benzoic acid](/img/structure/B2888704.png)

![(2-Chlorophenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone](/img/structure/B2888707.png)

![N-{3-acetyl-6-[3-(2-methoxyphenoxy)propyl]-12-methyl-7-oxospiro[1,3,4-thiadiaz oline-2,3'-indoline]-5-yl}acetamide](/img/structure/B2888710.png)